4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene
Overview
Description
4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve bromination . The subsequent introduction of the bromoethyl group can be achieved through a nucleophilic substitution reaction using 2-bromoethanol under basic conditions .
Industrial Production Methods
Industrial production methods for 4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene may involve large-scale bromination and substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonium ions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other electrophilic-substituted benzene derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, alkanes, or alkenes depending on the specific reaction conditions.
Scientific Research Applications
4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals due to its unique chemical structure.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The fluoro and methoxy groups can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)-1-methoxybenzene: Lacks the fluoro group, which can affect its reactivity and applications.
2-Fluoro-1-methoxybenzene: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-fluoro-1-methoxybenzene: Lacks the ethyl group, which can influence its physical and chemical properties.
Uniqueness
4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene is unique due to the combination of the bromoethyl, fluoro, and methoxy groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVCZATZZWKEQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695324 | |
Record name | 4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-89-7 | |
Record name | 4-(2-Bromoethyl)-2-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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